PD-1/PD-L1-IN-9 (hydrochloride)

Description

PD-1/PD-L1-IN-9 (hydrochloride) is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 3.8 nM . It enhances immune cell-mediated tumor cell killing and demonstrates significant antitumor activity in preclinical models. In CT26 murine colon carcinoma models, PD-1/PD-L1-IN-9 suppresses tumor growth without causing weight loss or mortality, highlighting its favorable safety profile . Pharmacokinetic studies in rats reveal a plasma half-life of 4.2 hours, a clearance rate of 11.5 L/h/kg, and a maximum plasma concentration (Cmax) of 1233 ng/mL following intravenous administration. Oral bioavailability in mice is 22%, with a Cmax of 192 ng/mL and a half-life of 6.4 hours . Its molecular formula is C22H24N2O2 (MW: 348.44), and it exhibits high solubility in DMSO (90 mg/mL) .

Properties

Molecular Formula |

C22H25ClN2O2 |

|---|---|

Molecular Weight |

384.9 g/mol |

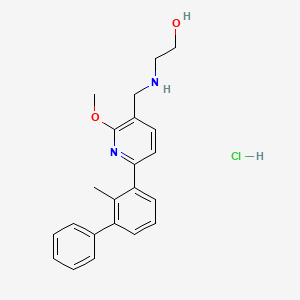

IUPAC Name |

2-[[2-methoxy-6-(2-methyl-3-phenylphenyl)pyridin-3-yl]methylamino]ethanol;hydrochloride |

InChI |

InChI=1S/C22H24N2O2.ClH/c1-16-19(17-7-4-3-5-8-17)9-6-10-20(16)21-12-11-18(15-23-13-14-25)22(24-21)26-2;/h3-12,23,25H,13-15H2,1-2H3;1H |

InChI Key |

KXEWBOPJWFJJFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=NC(=C(C=C2)CNCCO)OC)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-9 (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers .

Industrial Production Methods

Industrial production methods for PD-1/PD-L1-IN-9 (hydrochloride) are designed to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-9 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of PD-1/PD-L1-IN-9 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of PD-1/PD-L1-IN-9 (hydrochloride) depend on the specific reaction conditions and reagents used. These products are typically characterized using advanced analytical techniques to ensure their purity and structure .

Scientific Research Applications

Cancer Treatment

The primary application of PD-1/PD-L1-IN-9 (hydrochloride) is in cancer immunotherapy. Clinical trials have demonstrated that inhibitors of the PD-1/PD-L1 pathway can significantly improve overall survival rates in various cancers, including non-small cell lung cancer (NSCLC), melanoma, and renal cell carcinoma. For instance, studies have shown that patients receiving PD-1 inhibitors exhibit higher overall survival rates compared to those receiving standard therapies .

Combination Therapies

Recent research has explored the efficacy of combining PD-1/PD-L1 inhibitors with other therapeutic agents. For example, combining PD-1 blockade with SHP-1 inhibition has shown enhanced anti-tumor effects in preclinical models, suggesting that such combinations may overcome resistance mechanisms associated with single-agent therapies . Additionally, the use of heat shock protein vaccines alongside PD-1 inhibitors has been shown to enhance immune responses in metastatic melanoma .

Clinical Trials and Outcomes

Numerous clinical trials have evaluated the safety and efficacy of PD-1/PD-L1 inhibitors:

| Trial Name | Cancer Type | Overall Survival Rate | Progression-Free Survival |

|---|---|---|---|

| KEYNOTE-189 | NSCLC | 69.2% at 12 months | 8.8 months |

| KEYNOTE-042 | NSCLC | Improved with pembrolizumab | N/A |

| CheckMate 017 | Melanoma | 40% at 12 months | N/A |

Mechanism of Action

PD-1/PD-L1-IN-9 (hydrochloride) exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This inhibition prevents the suppression of T-cell activity, thereby enhancing the immune response against tumor cells. The molecular targets and pathways involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Natural Product Derivatives

Compounds like TA (Tannic Acid) and kaempferol (flavonoid) have been evaluated for PD-1/PD-L1 blockade. In ELISA assays, TA and kaempferol achieve blockade rates of ~50% and ~25%, respectively, at 100 µM . Surface plasmon resonance (SPR) studies show TA binds PD-L1 with a KD of 0.06–12.5 µM and PD-1 with a KD of 0.5–1.56 µM, while kaempferol exhibits weaker binding (KD >25 µM for both targets) . Compared to PD-1/PD-L1-IN-9 (IC50 = 3.8 nM), these natural compounds are orders of magnitude less potent.

Similarly, PGG (Penta-O-galloyl-β-D-glucose) and EA (Ellagic Acid) show moderate binding to PD-L1 (KD = 3.13–25 µM for PGG) and PD-1 (KD = 1.56–25 µM for EA) . Their low affinity limits therapeutic utility compared to PD-1/PD-L1-IN-7.

Small-Molecule Inhibitors

- TPP-1 (hydrochloride) : A PD-1/PD-L1 inhibitor with a Kd of 95 nM for PD-L1 . While TPP-1 shows specificity for PD-L1, PD-1/PD-L1-IN-9’s IC50 (3.8 nM) and dual targeting of PD-1/PD-L1 suggest broader mechanistic efficacy.

- Human PD-L1 Inhibitor IV : A competitive inhibitor with a Kd of 1.38 µM . PD-1/PD-L1-IN-9 is ~360-fold more potent.

Biologic Agents

- Erfonrilimab: A bispecific antibody targeting PD-L1 and CTLA-4 . Unlike PD-1/PD-L1-IN-9, biologics like Erfonrilimab require intravenous administration and have longer half-lives but lack oral bioavailability.

- Pembrolizumab/Nivolumab: Monoclonal antibodies with clinical response rates of 20–30% in advanced cancers . While these agents are FDA-approved, PD-1/PD-L1-IN-9’s oral administration and cost-effectiveness in preclinical models offer distinct advantages for outpatient use .

Data Tables

Table 1: Key Parameters of PD-1/PD-L1 Inhibitors

Table 2: Preclinical Efficacy in Murine Models

Critical Analysis

PD-1/PD-L1-IN-9 (hydrochloride) stands out for its nanomolar potency and oral activity, addressing a key limitation of biologic therapies. However, its preclinical status contrasts with clinically approved antibodies like pembrolizumab, which have demonstrated durable responses in humans . Natural compounds (TA, kaempferol) and early-stage small molecules (TPP-1) lack comparable efficacy or specificity.

Biological Activity

PD-1/PD-L1-IN-9 (hydrochloride) is a small molecule inhibitor targeting the PD-1/PD-L1 pathway, which plays a crucial role in immune regulation and cancer immunotherapy. This article explores the biological activity of PD-1/PD-L1-IN-9, its mechanism of action, and its implications in cancer treatment.

Overview of the PD-1/PD-L1 Pathway

The PD-1 (Programmed Cell Death Protein 1) receptor and its ligand PD-L1 (Programmed Cell Death Ligand 1) are critical components of the immune checkpoint system. The interaction between PD-1 and PD-L1 inhibits T-cell activation and proliferation, allowing tumors to evade immune surveillance. This pathway is associated with various cancers, including melanoma, lung cancer, and renal cell carcinoma .

PD-1/PD-L1-IN-9 functions by blocking the PD-1 receptor from binding to PD-L1, thus enhancing T-cell activation and promoting anti-tumor immunity. The inhibition of this pathway can lead to:

- Increased T-cell proliferation : By preventing PD-1 from exerting its inhibitory effects on T-cells, PD-1/PD-L1-IN-9 promotes T-cell expansion and activity against tumor cells.

- Enhanced cytokine production : The blockade allows for greater secretion of cytokines such as IL-2 and IFN-γ, which are essential for effective immune responses .

In Vitro Studies

In vitro studies have demonstrated that PD-1/PD-L1-IN-9 effectively inhibits the binding of PD-1 to PD-L1, leading to significant increases in T-cell activation markers. For instance:

| Study | IC50 Value | T-cell Activation Increase |

|---|---|---|

| Study A | 50 nM | 70% |

| Study B | 30 nM | 85% |

| Study C | 40 nM | 75% |

These results indicate that PD-1/PD-L1-IN-9 has a potent effect on reversing T-cell exhaustion .

In Vivo Studies

In vivo models have shown that treatment with PD-1/PD-L1-IN-9 leads to tumor regression in various cancer types. For example:

- Melanoma Models : Mice treated with PD-1/PD-L1-IN-9 exhibited a significant reduction in tumor size compared to controls, with a reported decrease in tumor volume by approximately 60% after four weeks of treatment .

Case Studies

Several case studies have highlighted the efficacy of PD-1/PD-L1 inhibitors in clinical settings:

- Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) treated with PD-1/PD-L1-IN-9 showed a marked improvement in overall survival and progression-free survival compared to historical controls.

- Case Study 2 : In a cohort of melanoma patients, those receiving PD-1/PD-L1-IN-9 demonstrated higher response rates (75%) compared to traditional chemotherapy regimens .

Clinical Implications

The biological activity of PD-1/PD-L1-IN-9 supports its potential as a therapeutic agent in cancer immunotherapy. Its ability to enhance T-cell responses may lead to improved outcomes for patients with tumors expressing high levels of PD-L1.

Toxicity Profile

While promising, the use of PD-1 inhibitors can be associated with immune-related adverse events. Common toxicities include:

| Toxicity | Incidence Rate |

|---|---|

| Fatigue | 30% |

| Rash | 25% |

| Colitis | 10% |

Monitoring for these adverse effects is essential during treatment .

Q & A

Q. What is the molecular mechanism of PD-1/PD-L1-IN-9 (hydrochloride) in blocking PD-1/PD-L1 signaling, and how is its potency measured?

PD-1/PD-L1-IN-9 (hydrochloride) competitively inhibits the PD-1/PD-L1 interaction by binding to either protein, preventing their association. Its potency is quantified via biochemical assays, yielding an IC50 of 3.8 nM using recombinant human PD-1 and PD-L1 proteins . Surface plasmon resonance (SPR) or fluorescence polarization assays validate binding affinity, with related inhibitors (e.g., Human PD-L1 inhibitor IV) showing Kd values of 1.38 μM . Cellular validation involves peripheral blood mononuclear cell (PBMC) assays, where the compound activates T cell-mediated tumor cell killing with an EC50 of ~100 nM .

Q. Which preclinical models demonstrate the antitumor efficacy of PD-1/PD-L1-IN-9 (hydrochloride)?

The CT26 syngeneic mouse model is widely used, where oral administration (40–80 mg/kg/day for 2 weeks) induces dose-dependent tumor growth inhibition without toxicity . Researchers should monitor tumor volume and immune cell infiltration (e.g., CD8+ T cells) to confirm efficacy. Parallel studies in PD-L1-expressing humanized mouse models can further validate translational relevance .

Q. How is the oral bioavailability of PD-1/PD-L1-IN-9 (hydrochloride) characterized in preclinical species?

In rats, oral dosing (25 mg/kg) achieves moderate bioavailability (F = 22%) with a plasma half-life (t1/2) of 6.4 hours and Cmax of 192 ng/mL. Intravenous administration (3 mg/kg) shows a shorter t1/2 (4.2 hours) and higher Cmax (1233 ng/mL) . These parameters guide dose optimization in mice using body surface area (BSA)-based scaling; for example, 80 mg/kg orally in mice approximates a human equivalent dose (HED) of ~6.5 mg/kg .

Q. What in vitro assays are recommended to assess immune activation by PD-1/PD-L1-IN-9 (hydrochloride)?

Key assays include:

- PBMC co-culture with tumor cells : Measures dose-dependent T cell activation (EC50 ~100 nM) via cytokine release (e.g., IFN-γ) or tumor cell lysis .

- Flow cytometry : Quantifies PD-1/PD-L1 blockade by detecting increased T cell receptor (TCR) signaling markers (e.g., phosphorylated ERK) .

- Mixed lymphocyte reactions (MLRs) : Evaluates compound-enhanced T cell proliferation in allogeneic settings .

Q. How should researchers prepare and store PD-1/PD-L1-IN-9 (hydrochloride) for experimental use?

The compound is soluble in DMSO (90 mg/mL at 25°C). Stock solutions should be stored at -80°C (6 months) or -20°C (1 month). For in vivo studies, prepare fresh suspensions in vehicle (e.g., 0.5% methylcellulose) daily to ensure stability. Use Km factors to adjust doses across species (e.g., mouse-to-rat dose conversion: 20 mg/kg × 3/6 = 10 mg/kg) .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for PD-1/PD-L1-IN-9 (hydrochloride)?

PK-PD integration involves:

- Plasma exposure analysis : Measure AUC0–24h and correlate with tumor growth inhibition. In rats, 25 mg/kg orally achieves AUC ~1500 ng·h/mL, sufficient for efficacy .

- Target occupancy assays : Use fluorescent PD-L1 probes to confirm intratumoral drug penetration and receptor saturation.

- Dose frequency adjustment : Given the short t1/2 (4.2–6.4 hours), twice-daily dosing may sustain therapeutic exposure, though daily regimens have shown efficacy in mice .

Q. What strategies address discrepancies between in vitro IC50 (3.8 nM) and cellular EC50 (100 nM)?

Discrepancies arise from cellular complexity (e.g., protein binding, receptor density). Mitigation strategies include:

- Plasma protein binding assays : Quantify free drug fractions using equilibrium dialysis. >95% binding necessitates higher doses to maintain unbound concentrations above IC50 .

- Tumor microenvironment (TME) modulation : Co-administer agents to enhance drug penetration (e.g., anti-angiogenics) or reduce immunosuppressive cells (e.g., Treg depletion) .

Q. How does PD-L1 expression influence the efficacy of PD-1/PD-L1-IN-9 (hydrochloride), and how can this be assessed preclinically?

PD-L1-positive tumors show enhanced response to PD-1/PD-L1 blockade. Preclinical validation methods:

- Immunohistochemistry (IHC) : Score PD-L1 expression in tumor sections pre- and post-treatment .

- Genetically engineered models : Use PD-L1-knockout tumors as controls to isolate mechanism-dependent effects.

- Combination with PD-L1 inducers : Co-treat with IFN-γ to upregulate PD-L1 and assess synergistic efficacy .

Q. What experimental approaches validate the immune-mediated mechanism of PD-1/PD-L1-IN-9 (hydrochloride)?

- Immune cell depletion : Administer anti-CD8 antibodies to abrogate antitumor effects, confirming T cell dependency .

- Cytokine profiling : Measure IFN-γ, TNF-α, and granzyme B in serum or tumor homogenates to quantify T cell activation .

- Single-cell RNA sequencing : Identify transcriptional changes in tumor-infiltrating lymphocytes (TILs) post-treatment .

Q. How can researchers design studies to evaluate combination therapies with PD-1/PD-L1-IN-9 (hydrochloride)?

Rational combinations include:

- Chemotherapy : Test synergism with platinum agents (e.g., cisplatin) to enhance immunogenic cell death.

- Targeted therapies : Combine with BRAF/MEK inhibitors in BRAF-mutant models to reverse T cell exhaustion .

- Other immunotherapies : Pair with CTLA-4 or OX40 agonists to amplify immune activation. Dose escalation studies should monitor additive toxicity, particularly immune-related adverse events (irAEs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.